(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one” (CAS: 5786-54-9), commonly referred to as Hispidol, is a naturally occurring aurone derivative with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol . Aurones are a subclass of flavonoids characterized by a benzofuran-3-one core substituted with a benzylidene group. Hispidol features a 4-hydroxyphenylmethylidene substituent at the C2 position, a hydroxyl group at C4, and a methyl group at C6 on the benzofuranone scaffold. It is found in plants such as soybeans and pulses, where it contributes to antioxidant and anti-inflammatory activities .
Properties
IUPAC Name |
(2Z)-2-benzylidene-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)15-13(8-10)19-14(16(15)18)9-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIUQXCXBZLKW-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran family. Its unique structural features, including a hydroxyl group, a methyl group, and a phenylmethylidene moiety, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O3, with a molecular weight of 270.29 g/mol. The structure can be represented as follows:
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which help in combating oxidative stress in biological systems.
- Antimicrobial Activity : Similar benzofuran derivatives have been reported to possess antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar scaffolds demonstrated effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure is often associated with anti-inflammatory activity, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant activity |
| 6-Methylflavone | Methylated flavonoid | Antioxidant properties |
| Benzofuran derivatives | Benzofuran core | Antimicrobial activity |
This table illustrates how this compound can be positioned within a broader context of biologically active compounds.
Mechanisms of Action
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the compound are effective at neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Cycle Regulation : Evidence suggests that similar compounds can modulate cell cycle progression, leading to apoptosis in cancerous cells.
Case Studies
- Antimicrobial Efficacy Study : A study tested various benzofuran derivatives against multiple bacterial strains using the broth microdilution method. The results indicated that certain derivatives exhibited MIC values as low as 0.7 μg/mL against Micrococcus luteus and Bacillus spp., showcasing potent antimicrobial activity (MIC range 1.95–15.62 μg/mL) .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .
- Cancer Cell Line Testing : Research on breast cancer cell lines revealed that the compound induced apoptotic pathways and inhibited cell proliferation effectively compared to standard chemotherapeutics .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C16H12O3
- Molecular Weight : 252 g/mol
- LogP : 3.41 (indicating moderate lipophilicity)
- Polar Surface Area : 47 Ų
Medicinal Chemistry Applications
Research indicates that compounds similar to (2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one exhibit various biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups is known to enhance antioxidant activity, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Structural analogs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of benzofuran compounds exhibited significant free radical scavenging ability, which is crucial for preventing cellular damage associated with oxidative stress.
- Antimicrobial Studies : Research has highlighted the efficacy of benzofuran derivatives against resistant strains of bacteria, indicating the potential for developing new antibiotics based on the structure of this compound.
Synthetic Organic Chemistry Applications
The unique structure of this compound allows for various synthetic routes:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted phenols and aldehydes.
- Functionalization : The hydroxyl group can serve as a site for further functionalization, allowing chemists to create a range of derivatives with tailored properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable biological activities of compounds related to this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant activity |
| 6-Methylflavone | Methylated flavonoid | Antioxidant properties |
| Benzofuran derivatives | Benzofuran core | Antimicrobial activity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Hispidol and Analogous Benzofuran-3-one Derivatives
Key Observations :
- Electronic Effects : Substituents on the benzylidene group significantly influence electronic properties. Electron-withdrawing groups (e.g., -Cl in ) lower the HOMO-LUMO gap (theoretical range: 3.5–4.2 eV), while electron-donating groups (e.g., -OCH₃ in ) enhance π-conjugation and charge transfer .
- Solubility : Hydroxyl groups (e.g., in ) improve aqueous solubility (e.g., 6.8 mg/mL for the 3,4-dihydroxy analog) compared to lipophilic substituents like -Cl or -OCH₃ .
Pharmacological and Bioavailability Profiles
Table 2: Pharmacokinetic and Bioactivity Comparison
Key Observations :
- Bioavailability : Hispidol and its dihydroxy analog exhibit higher bioavailability scores (0.55–0.56) due to balanced hydrophilicity from -OH groups. Nitro-substituted analogs show lower scores due to metabolic instability.
- Bioactivity : Chloro and nitro derivatives (e.g., ) exhibit stronger anticancer/antibacterial activity but higher toxicity risks. Hispidol’s anti-inflammatory properties are linked to its ability to inhibit TNF-α signaling .
Optical and Spectral Properties
Hispidol’s UV-Vis spectrum shows a λmax at 370 nm (in methanol), attributed to the π→π* transition of the aurone core. In contrast:
Preparation Methods
Titanium Oxide Composite Oxide Catalysis
A patented one-step method (CN111170972A) achieves cyclization and dehydration simultaneously using titanium oxide composite catalysts:
| Parameter | Details |
|---|---|
| Starting Material | Methyl o-acetoxyphenylacetate |
| Catalyst | TiO₂-ZnO composite (5 wt%) |
| Temperature | 60–140°C |
| Reaction Time | 5–10 hours |
| Yield | 94–98% |
This method eliminates multi-step hydrolysis and reduction, directly forming the benzofuran core. The catalyst’s Lewis acidity facilitates intramolecular ester cyclization, while the zinc component enhances thermal stability.
Tin Oxide-Mediated Synthesis
Tin oxide (SnO₂) catalysts enable high-temperature cyclization (140°C) with reduced side reactions. Ethyl o-acetoxyphenylacetate undergoes cyclodehydration to yield the target compound in 98% yield under nitrogen atmosphere. The process is scalable, with catalyst recyclability demonstrated for ≥5 cycles without significant activity loss.
Acid-Catalyzed Cyclization
Sulfuric acid (H₂SO₄) serves as a low-cost alternative for cyclization, particularly in industrial settings:
-
Substrate : Ethyl o-acetoxyphenylacetate.
-
Acid Concentration : 0.5–1.0 M in anhydrous ethanol.
-
Outcome : 96% yield after recrystallization.
The mechanism involves protonation of the acetate leaving group, followed by nucleophilic attack by the phenolic oxygen to form the benzofuran ring. While efficient, this method requires post-reaction neutralization, increasing waste generation compared to heterogeneous catalysis.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation | K₂CO₃ | 80 | 12 | 75 | Simple setup | Moderate yield, Z/E isomerism |
| TiO₂-ZnO Catalysis | TiO₂-ZnO | 140 | 6 | 98 | One-step, recyclable catalyst | High energy input |
| H₂SO₄ Cyclization | H₂SO₄ | 100 | 10 | 96 | Cost-effective | Acid waste generation |
Industrial Production Considerations
Scalable synthesis requires optimizing:
-
Catalyst Design : Mesoporous TiO₂-ZnO composites increase surface area, enhancing reaction kinetics.
-
Solvent Recovery : Ethanol and methanol are distilled and reused, reducing costs by ~30%.
-
Purification : Recrystallization from ethyl acetate/hexane mixtures achieves ≥99% purity, critical for pharmaceutical applications .
Q & A
Q. What are the optimized synthetic routes for (2Z)-4-hydroxy-6-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one?
The synthesis typically involves a base-catalyzed condensation between 6-hydroxy-1-benzofuran-3(2H)-one and substituted benzaldehydes. Key steps include:
- Reaction conditions : Use of NaOH or K₂CO₃ in ethanol/methanol at 60–80°C for 6–12 hours.
- Purification : Column chromatography with ethyl acetate/hexane (1:3 ratio) to isolate the Z-isomer.
- Yield optimization : Adjusting stoichiometric ratios (1:1.2 for aldehyde:benzofuran) and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify the Z-configuration (δ 7.8–8.2 ppm for the benzylidene proton) and hydroxy group (δ 5.5–6.0 ppm, exchangeable with D₂O).
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z: 280.0735).
- X-ray diffraction (XRD) : Monoclinic crystal system (space group P2₁/c) with dihedral angles <90° between benzofuran and phenyl rings .
Q. How do functional groups influence the compound’s reactivity in common reactions?
- Hydroxy group : Participates in hydrogen bonding (intramolecular with carbonyl) and acetylation (acetic anhydride/pyridine).
- Benzylidene moiety : Undergoes selective reduction (NaBH₄ in THF) to yield dihydrobenzofuran derivatives.
- α,β-unsaturated carbonyl : Susceptible to Michael additions (e.g., with amines or thiols) .
Advanced Research Questions
Q. What computational methods are employed to predict electronic properties and reactivity?
- DFT calculations : B3LYP/6-311++G(2d,2p) level to optimize geometry, calculate HOMO-LUMO gaps (~4.2 eV), and map electrostatic potential (ESP) surfaces.
- Vibrational analysis : Assign FTIR/Raman modes using scaled quantum mechanical (SQM) force fields.
- Molecular docking : Simulate binding interactions with enzymes (e.g., MAO-B) using AutoDock Vina .
Q. How do substitution patterns on the phenyl ring affect biological activity in benzofuran derivatives?
Comparative studies of analogs reveal:
| Substituent (R) | Activity Trend | Mechanism Insights |
|---|---|---|
| 4-OCH₃ | ↑ Anticancer (IC₅₀: 12 μM) | Enhanced DNA intercalation |
| 3,5-(Cl)₂ | ↑ Antibacterial (MIC: 8 μg/mL) | Membrane disruption |
| 4-F | ↓ Cytotoxicity | Reduced metabolic stability |
| Electron-withdrawing groups (e.g., Cl, NO₂) improve enzyme inhibition, while bulky groups (e.g., OCH₃) enhance pharmacokinetics . |
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Q. How do hydrogen bonding patterns influence crystal packing and stability?
Q. What experimental designs are recommended for evaluating in vitro bioactivity?
- Dose-response assays : 10–100 μM range (72-hour incubation) in MCF-7 (cancer) and HEK293 (normal) cell lines.
- Enzyme inhibition : MAO-B inhibition assays (kynuramine substrate, λ=316 nm).
- Controls : Include reference inhibitors (e.g., selegiline for MAO-B) and solvent-only blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
